3,6-Dichloropyridine-2-carbonyl chloride
Overview
Description
3,6-Dichloropyridine-2-carbonyl chloride is a chemical compound with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.40 g/mol . It is also known by its alternative name, 2-(Chlorocarbonyl)-3,6-dichloropyridine . This compound is primarily used in research and industrial applications due to its reactivity and versatility in various chemical reactions.
Scientific Research Applications
3,6-Dichloropyridine-2-carbonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,6-Dichloropyridine-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating them . Additionally, this compound can react with thiol groups in cysteine residues, forming stable thioester bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins . This inhibition can lead to changes in gene expression patterns, affecting cellular responses to external stimuli. Furthermore, this compound can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, preventing substrate binding and catalysis . Additionally, the compound can activate certain proteins by inducing conformational changes upon binding. These molecular interactions can lead to alterations in gene expression, as the modified proteins may act as transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade upon prolonged exposure to light and moisture . Over time, the degradation products may have different biochemical properties, potentially leading to altered cellular effects. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound is removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various intermediates . These intermediates can further react with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive species, which may contribute to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloropyridine-2-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes typically use chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,6-dichloropyridine-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridine-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A chlorinated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dichloropyridine-2-carbonyl chloride: Another chlorinated pyridine derivative with similar reactivity and applications.
Uniqueness
3,6-Dichloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two chlorine atoms at the 3 and 6 positions enhances its electrophilicity, making it more reactive towards nucleophiles compared to other chloropyridine derivatives .
Properties
IUPAC Name |
3,6-dichloropyridine-2-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPANQCIFHPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275849 | |
Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16866-53-8 | |
Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16866-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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